molecular formula C10H8Cl2N4OS2 B5596854 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide

Cat. No. B5596854
M. Wt: 335.2 g/mol
InChI Key: SWOSPTBAZCVCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the condensation of thiadiazole with various reagents. For instance, derivatives have been prepared via carbodiimide condensation catalysis, offering a convenient and fast method for their synthesis. These compounds are structurally characterized using techniques such as IR, 1H NMR, and elemental analyses, confirming the formation of the desired products (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives demonstrates significant features such as 'V' shaped molecular conformation and intermolecular interactions (e.g., N–H···O, N–H···N hydrogen bonds) contributing to their 3-D arrays. These structural attributes are crucial for understanding the compound's chemical behavior and interactions (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole compounds participate in various chemical reactions, forming a broad range of products with potential biological activities. For example, reactions with nitrogenated nucleophiles, amides, and aromatic amines have been explored, leading to the synthesis of novel compounds with diverse functional groups (Caram et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity and molecular conformation, are closely studied through X-ray diffraction and spectroscopic methods. These studies reveal the compounds' solid-state structure and provide insights into their stability and solubility, which are essential for their potential applications (Kerru et al., 2019).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including their reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. For example, the presence of electronegative atoms and functional groups within the thiadiazole core affects their potential as nucleophiles or electrophiles in chemical reactions. These properties are pivotal in designing compounds with desired biological activities (Ismailova et al., 2014).

Scientific Research Applications

Molecular Structure Analysis

Research by Boechat et al. (2011) on compounds closely related to "2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide" has revealed intricate details about their molecular structure. These compounds exhibit a 'V' shape, with intermolecular interactions such as hydrogen bonds and π interactions contributing to their three-dimensional arrays. This structural insight is crucial for understanding the reactivity and binding properties of these molecules (Boechat et al., 2011).

Antimicrobial Applications

A study by Sah et al. (2014) demonstrated the synthesis of formazans from a Mannich base derived from a similar thiadiazole, showing moderate antimicrobial activity against various pathogens. This suggests the potential for developing new antimicrobial agents based on the thiadiazole structure, including "2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide" (Sah et al., 2014).

Anticancer Research

Research into derivatives of "2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide" has shown promising results in anticancer activity. Abu-Melha (2021) synthesized N-aryl derivatives and evaluated them for cytotoxic activity against various cancer cell lines, revealing significant potency against breast cancer cells. This underscores the compound's potential as a scaffold for developing new anticancer agents (Abu-Melha, 2021).

Antioxidant and Antitumor Evaluation

Hamama et al. (2013) explored the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, which included structures similar to the compound . Their findings indicate promising antioxidant and antitumor activities, highlighting the therapeutic potential of such compounds (Hamama et al., 2013).

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4OS2/c11-6-2-1-5(3-7(6)12)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOSPTBAZCVCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.